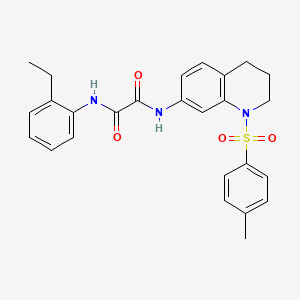

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

CAS No.: 898414-02-3

Cat. No.: VC7089205

Molecular Formula: C26H27N3O4S

Molecular Weight: 477.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898414-02-3 |

|---|---|

| Molecular Formula | C26H27N3O4S |

| Molecular Weight | 477.58 |

| IUPAC Name | N'-(2-ethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |

| Standard InChI | InChI=1S/C26H27N3O4S/c1-3-19-7-4-5-9-23(19)28-26(31)25(30)27-21-13-12-20-8-6-16-29(24(20)17-21)34(32,33)22-14-10-18(2)11-15-22/h4-5,7,9-15,17H,3,6,8,16H2,1-2H3,(H,27,30)(H,28,31) |

| Standard InChI Key | MBLBUMWPMUMSNM-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Introduction

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that combines elements of both quinoline and oxalamide structures. This compound is not explicitly mentioned in the provided search results, but its structure can be inferred from related compounds like N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide . These compounds share similar structural features, such as the presence of a tosyl group attached to a tetrahydroquinoline ring and an oxalamide moiety.

Synthesis

The synthesis of N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide would likely involve a multi-step process, including the preparation of the tetrahydroquinoline core, tosylation, and subsequent coupling with an oxalamide derivative. The specific synthesis route might involve reactions similar to those used for related compounds, such as nucleophilic substitution or coupling reactions facilitated by catalysts.

Biological Activity

While specific biological activity data for N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide are not available, compounds with similar structures have shown potential in various biological assays. For instance, quinoline derivatives have been explored for their anticancer and antimicrobial properties . The oxalamide moiety can also contribute to biological activity, as seen in other oxalamide-based compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume